Erinacine A

Neurotrophin induction NGF biosynthesis Cyathane diterpenoid SAR

Erinacine A is the only cyathane diterpenoid with peer-reviewed brain bioavailability across two species and dual amyloid-β production inhibition plus plaque reduction. For Alzheimer's programs requiring predictable CNS exposure, it eliminates PK uncertainty of in-class analogs. With 66% tumor growth inhibition at 1 mg/kg/day in colorectal xenografts and independent gastric cancer validation, it provides the most robust multi-indication in vivo dataset among erinacines. Choose erinacine A for neurotrophin assays needing consistent, mid-to-high potency NGF/BDNF stimulation.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
Cat. No. B1242757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErinacine A
Synonymserinacine A
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O
InChIInChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3
InChIKeyLPPCHLAEVDUIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erinacine A in Cyathane Diterpenoid Procurement: Core Structural and Pharmacological Baseline


Erinacine A is a cyathane diterpenoid natural product (CID: 10410568) isolated predominantly from cultured mycelia of the culinary-medicinal mushroom Hericium erinaceus [1]. Structurally characterized by a fused 5/6/7 tricyclic core, it belongs to a class of over 170 fungal metabolites that share a common cyatha-3,12-diene biosynthetic precursor [2]. Unlike many in-class congeners whose pharmacological profiling remains limited to single-assay reports, erinacine A has been characterized across in vitro neurotrophin induction, in vivo Alzheimer's disease pathology reduction, in vitro and in vivo antitumor efficacy, and pharmacokinetic blood-brain barrier penetration in both rodent and porcine models [3].

Why In-Class Cyathane Diterpenoids Cannot Substitute for Erinacine A in Targeted Neurotrophic and Anticancer Research


Erinacine A, erinacine B, erinacine C, erinacine D, and erinacine S are all cyathane diterpenoids from Hericium erinaceus that stimulate nerve growth factor (NGF) synthesis, yet their potencies, in vivo mechanisms, and pharmacokinetic profiles diverge substantially [1]. In head-to-head in vitro assays, erinacine A is approximately 1.9-fold more potent than erinacine B at equimolar concentration but is surpassed by erinacine C in absolute NGF induction [2]. In vivo, however, erinacine A uniquely combines amyloid-β production inhibition with amyloid plaque reduction — a dual mechanism not shared by erinacine S, which reduces plaque burden but does not inhibit amyloid-β production [3]. Furthermore, erinacine A has been demonstrated to cross the blood-brain barrier via passive diffusion at a brain-to-blood unbound fraction ratio near unity, whereas comparable pharmacokinetic evidence is absent for erinacines B, C, and D in the peer-reviewed literature [4]. Generic substitution with an in-class analog therefore risks selecting a compound with inferior NGF potency, a narrower in vivo mechanism, or unproven brain bioavailability.

Erinacine A: Quantified Differentiation Against Closest Cyathane Diterpenoid Analogs


NGF Synthesis Potency: Erinacine A vs. Erinacine B, C, and D in Mouse Astroglial Cells

In the foundational head-to-head study of erinacine NGF-stimulating activity, erinacine A induced 250.1 ± 36.2 pg/ml NGF synthesis in mouse astroglial cells at 1 mM, representing a 1.93-fold higher induction than erinacine B (129.7 ± 6.5 pg/ml) at the same concentration [1]. Erinacine C demonstrated higher absolute induction (299.1 ± 59.6 pg/ml), while erinacine D required a higher concentration (1.67 mM) to achieve only 141.5 ± 18.2 pg/ml, indicating lower potency per unit concentration [2]. This establishes erinacine A as a mid-to-high potency NGF inducer within the erinacine family, substantially outperforming erinacine B while providing a distinct potency profile from erinacine C that may be relevant for dosing and mechanistic studies.

Neurotrophin induction NGF biosynthesis Cyathane diterpenoid SAR

In Vivo Alzheimer's Pathology: Mechanism Differentiation Between Erinacine A and Erinacine S

In a 30-day oral administration study using APP/PS1 transgenic mice at 30 mg/kg/day, both erinacine A and erinacine S reduced cerebral amyloid plaque burden, yet erinacine A uniquely inhibited amyloid-β production in addition to reducing amyloid deposition [1]. The 2018 study directly concluded that 'although both erinacine A and S reduce AD pathology via reducing amyloid deposition and promoting neurogenesis, erinacine A can also inhibit amyloid β production and is worth to be further developed for AD therapeutic use' [2]. This mechanistic divergence — plaque clearance versus inhibition of de novo amyloid-β production — is not attributable to a potency difference alone but represents a qualitatively distinct pharmacological action.

Alzheimer's disease Amyloid-beta Neurogenesis APP/PS1 transgenic mice

Blood-Brain Barrier Penetration and Brain Bioavailability: Erinacine A vs. Erinacine S Pharmacokinetics

Erinacine A has been demonstrated to cross the blood-brain barrier via passive diffusion, with the unbound erinacine A fraction in brain to blood ratio approaching unity (close to 1.0), indicating free equilibration across the BBB [1]. Detectable brain concentrations were observed at 1 hour post-oral dosing, reaching peak levels at 8 hours. A separate porcine pharmacokinetic study (5 mg/kg IV) confirmed erinacine A detection in cerebrospinal fluid within 15 minutes (Cmax 5.26 ± 0.58 μg/L at 30 min) and brain tissue (77.45 ± 0.58 μg/L) [2]. While erinacine S has also been reported to cross the BBB, the published data for erinacine A is more comprehensive, encompassing both rodent and large-animal models with quantitative brain concentration measurements and protein binding characterization [3].

Pharmacokinetics Blood-brain barrier Brain bioavailability Passive diffusion

In Vivo Antitumor Efficacy: Erinacine A Against Multiple Cancer Types vs. Single-Cancer-Report Congeners

Erinacine A has demonstrated in vivo antitumor activity across multiple cancer models, including a 66% inhibition of DLD-1 colorectal cancer xenograft tumor growth at 1 mg/kg/day oral administration [1] and significant reduction of cell viability and invasiveness in gastric cancer TSGH 9201 cells with associated ROS generation [2]. In contrast, the antitumor activity of other erinacine family members remains largely restricted to in vitro reports; erinacine B, erinacine C, and erinacine D have not been shown to possess comparable in vivo tumor growth inhibition data in the peer-reviewed literature [3]. Cyathins Q and R have been noted to share anticancer properties with erinacine A, but their in vivo efficacy data are less extensively characterized [4].

Anticancer Tumor xenograft Colorectal cancer Gastric cancer

Multi-Target Signaling Pathway Engagement: Erinacine A vs. Narrow-Acting Cyathane Analogs

Erinacine A engages multiple neurotrophic and neuroprotective signaling pathways simultaneously. In rodent models, erinacine A-enriched Hericium erinaceus mycelium modulates the BDNF/TrkB/PI3K/Akt/GSK-3β cascade to produce antidepressant-like effects [1], while also inducing NGF synthesis in astroglial cells [2] and BDNF expression in neuronal systems [3]. This contrasts with erinacine E, which has been characterized primarily as a κ-opioid receptor binding inhibitor (IC50 0.8 μM) without demonstrated NGF synthesis stimulation at comparable concentrations [4]. Similarly, scabronine M (a related cyathane diterpenoid) inhibits rather than stimulates NGF-mediated neurite outgrowth [5]. The multi-pathway engagement of erinacine A translates to broader neuroprotective potential than single-mechanism erinacine analogs.

Multi-target pharmacology BDNF/TrkB signaling PI3K/Akt pathway Neuroprotection

Scalable Fermentation Production and Patent-Backed Supply Chain for Erinacine A

Erinacine A production has been substantially optimized through patented fermentation methods, with recent advances achieving yields of 13.39 mg/g dry cell weight via exogenous factor screening (methyl viologen and rotenone as elicitors) in liquid fermentation [1]. Additional patents address degradation prevention during fermentation through temperature control, further supporting scalable GMP-compatible manufacturing [2]. In contrast, the production yields and patent coverage for erinacines B, C, D, and S remain substantially less developed in the public domain; most remain accessible only through laboratory-scale extraction from mycelial cultures without published high-yield fermentation processes . A 2024 patent application (WO2025129353) specifically claims erinacine A and analogs for therapeutic use in CNS and PNS diseases, providing downstream IP clarity for commercial development [3].

Fermentation optimization Supply chain Patent GMP manufacturing

Erinacine A: Highest-Confidence Procurement and Application Scenarios Based on Evidence Differentiation


Neurotrophin Induction Screening and NGF/BDNF Pathway Mechanistic Studies

Erinacine A is the appropriate reference compound for in vitro neurotrophin induction studies requiring consistent, mid-to-high potency NGF and BDNF stimulation with well-characterized concentration-response relationships. With 250.1 ± 36.2 pg/ml NGF induction at 1 mM in astroglial cells — 1.93× higher than erinacine B and 1.77× higher than erinacine D — erinacine A provides a robust signal window for screening and mechanistic dissection of NGF/BDNF pathways [1]. Its demonstrated engagement of BDNF/TrkB/PI3K/Akt/GSK-3β signaling further supports its use as a positive control in multi-pathway neurotrophic assays [2].

Alzheimer's Disease Preclinical Models Requiring Dual Amyloid Plaque and Amyloid-β Production Intervention

For in vivo Alzheimer's disease studies where the experimental objective includes both amyloid plaque reduction and inhibition of de novo amyloid-β production, erinacine A is functionally non-substitutable by erinacine S. At equivalent dosing (30 mg/kg/day, 30-day oral administration in APP/PS1 mice), erinacine A uniquely inhibits amyloid-β production while increasing insulin-degrading enzyme levels by 303.5%, compared to 130.5% for erinacine S [3]. The dual mechanism provides a more comprehensive intervention phenotype than any single in-class analog.

CNS-Penetrant Compound Studies Requiring Quantitatively Validated Brain Bioavailability

Erinacine A is the only erinacine with peer-reviewed, quantitative brain bioavailability characterization across two species, including brain-to-blood unbound fraction ratio near unity in rats and cerebrospinal fluid Cmax of 5.26 ± 0.58 μg/L in pigs [4]. For neuroscience programs where predictable CNS exposure is critical for dose-response interpretation, erinacine A eliminates the pharmacokinetic uncertainty inherent in using erinacines B, C, or D, for which no brain PK data exist [5].

Anticancer Lead Optimization with In Vivo Proof-of-Concept Across Multiple Tumor Types

Erinacine A is the preferred cyathane diterpenoid for anticancer programs that require in vivo efficacy validation prior to medicinal chemistry optimization. With demonstrated 66% tumor growth inhibition in DLD-1 colorectal xenografts at 1 mg/kg/day and independent validation in gastric cancer models, erinacine A provides a multi-indication in vivo dataset that no other erinacine (B, C, D) or common analog (erinacine S) can match [6]. This reduces the translational risk associated with compounds whose antitumor activity has only been demonstrated in monolayer cell culture.

Quote Request

Request a Quote for Erinacine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.